N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a bromine atom, a methyl group, and an ethoxybenzyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-ethoxybenzyl chloride.
Reaction: The reaction between 4-bromo-3-methylaniline and 4-ethoxybenzyl chloride is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE can have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-(4-ETHOXYBENZYL)AMINE
- N-(4-METHYLPHENYL)-N-(4-ETHOXYBENZYL)AMINE
- N-(4-BROMO-3-METHYLPHENYL)-N-(4-METHOXYBENZYL)AMINE
Properties
IUPAC Name |
4-bromo-N-[(4-ethoxyphenyl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-3-19-15-7-4-13(5-8-15)11-18-14-6-9-16(17)12(2)10-14/h4-10,18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKHIQADIQUUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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